molecular formula C18H18N4O3S B12030137 4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12030137
M. Wt: 370.4 g/mol
InChI Key: CAQNUVSGLYXLLY-YBFXNURJSA-N
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Description

2-ETHOXY-4-(((3-(3-METHOXY-PH)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL is a complex organic compound that features a triazole ring, a phenol group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-(((3-(3-METHOXY-PH)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: Starting with a suitable precursor, the triazole ring can be synthesized through a cyclization reaction.

    Functional Group Modifications: Introduction of the methoxy and ethoxy groups through nucleophilic substitution reactions.

    Final Assembly: Coupling the triazole derivative with the phenol derivative under specific conditions, such as using a base or a catalyst.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Use of Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Compounds with different functional groups replacing the methoxy or ethoxy groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Biological Activity: Studied for potential antimicrobial, antifungal, or anticancer properties.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals.

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-(((3-(3-METHOXY-PH)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-ETHOXY-4-(((3-(3-METHOXY-PH)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL: Similar compounds might include other triazole derivatives with different substituents.

Uniqueness

    Functional Group Diversity: The presence of multiple functional groups such as methoxy, ethoxy, and sulfanyl groups makes it unique.

    Its unique structure may confer specific properties that are advantageous in certain applications, such as increased biological activity or improved material properties.

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4O3S/c1-3-25-16-9-12(7-8-15(16)23)11-19-22-17(20-21-18(22)26)13-5-4-6-14(10-13)24-2/h4-11,23H,3H2,1-2H3,(H,21,26)/b19-11+

InChI Key

CAQNUVSGLYXLLY-YBFXNURJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC)O

Origin of Product

United States

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